Delta17-U-46619
Overview
Description
Delta17-U-46619 is a direct, stable analog of TXA3 . It has a molecular weight of 348.5 and a molecular formula of C21H32O4 .
Molecular Structure Analysis
The molecular structure of Delta17-U-46619 is represented by the formula C21H32O4 . The molecular weight is 348.5 .Chemical Reactions Analysis
There are no published reports on the chemical reactions involving Delta17-U-46619 .Scientific Research Applications
Triple Oxygen Isotope Analysis in Environmental Sciences : Δ17O is used to study atmospheric nitrogen oxides and nitrate, particularly their interactions with ozone and roles in the reactive nitrogen cycle of the atmosphere. This includes identifying atmospheric nitrate inputs into terrestrial and aquatic environments (Kaiser et al., 2007).
Analytical Systems for Isotope Analysis : Researchers have developed methods for Δ17O analysis in CO2, which aids in understanding the isotopic compositions of atmospheric CO2 and their variations. This is crucial for studying atmospheric chemistry and related environmental changes (Kawagucci et al., 2005).
Understanding Atmospheric Processes : Δ17O measurements are instrumental in tracing atmospheric nitrate deposition in ecosystems, particularly in areas like southern California. This helps in understanding nitrogen deposition and its ecological impacts (Michalski et al., 2004).
Innovations in Measurement Techniques : Newer methods like cavity ring-down spectroscopy have been developed for precise Δ17O measurements. These methods are critical in hydrological, paleoclimate, and atmospheric science applications, offering insights into water cycles and climate changes (Steig et al., 2014).
Environmental Water Analysis : The Δ17O value is increasingly used for stable isotope analysis of environmental waters, providing valuable information for hydrology and environmental research. This includes studies on the origin and movement of water in various environments (Wassenaar et al., 2021).
Mechanism of Action
Target of Action
Delta17-U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 . It acts as a potent thromboxane A2 receptor (TP) agonist . The TP receptor is primarily found on platelets and vascular smooth muscle cells, playing a crucial role in platelet aggregation and vasoconstriction .
Mode of Action
Delta17-U-46619 interacts with the TP receptor, leading to a series of intracellular events . It potently stimulates TP receptor-mediated responses, including platelet shape change and aggregation . This interaction and the resulting changes are key to its physiological effects .
Biochemical Pathways
The activation of the TP receptor by Delta17-U-46619 triggers a cascade of biochemical reactions. It has been shown to activate the RhoA-Rho kinase pathway, leading to the phosphorylation of a myosin phosphatase inhibitor, CPI-17, in vascular smooth muscle cells . This pathway plays a significant role in smooth muscle contraction and platelet aggregation .
Result of Action
The activation of the TP receptor by Delta17-U-46619 leads to platelet shape change and aggregation . This can result in increased blood clotting. In vascular smooth muscle cells, it can cause contraction, leading to vasoconstriction . These effects are crucial in the regulation of blood flow and clotting.
Future Directions
properties
IUPAC Name |
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h3-4,6-7,12-13,16-20,22H,2,5,8-11,14-15H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHSKVZXPIQTFH-QMKAFUJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107529 | |
Record name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delta17-U-46619 | |
CAS RN |
946602-01-3 | |
Record name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946602-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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